Structural Discrimination from 8H- and [2,1-d] Regioisomers
2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) is structurally differentiated from its closest analogs—8H-indeno[1,2-d]isoxazole (CAS 319-10-8) and 2H-indeno[2,1-d]isoxazole (CAS 20562-59-8)—by the position of the saturated carbon bearing two hydrogen atoms. In the 2H-isomer, the sp³ carbon is located at position 2 of the isoxazole ring; in the 8H-isomer, the sp³ carbon resides at position 8 of the indene ring; in the [2,1-d] isomer, the ring fusion geometry is altered . Computed physicochemical properties for the 2H-isomer include: exact mass 157.0528 g/mol, hydrogen bond donor count 1, hydrogen bond acceptor count 1, rotatable bond count 0, topological polar surface area 26.0 Ų . For comparison, the 8H-isomer (CAS 319-10-8) exhibits pKa (predicted) of -1.93 ± 0.20 and density (predicted) of 1.263 ± 0.06 g/cm³ . The 2H-[2,1-d] isomer (CAS 20562-59-8) shows a slightly different PSA of 28.93 Ų , reflecting altered electronic distribution from the different ring fusion pattern.
| Evidence Dimension | Structural identity (regioisomer and tautomer differentiation) |
|---|---|
| Target Compound Data | 2H-Indeno[1,2-D]isoxazole: exact mass 157.0528 g/mol; HBD 1; HBA 1; rotatable bonds 0; TPSA ~26.0 Ų; CAS 42339-01-5 |
| Comparator Or Baseline | 8H-Indeno[1,2-d]isoxazole (CAS 319-10-8): same molecular formula C10H7NO; pKa -1.93 ± 0.20 (predicted); density 1.263 ± 0.06 g/cm³ (predicted). 2H-Indeno[2,1-d]isoxazole (CAS 20562-59-8): TPSA 28.93 Ų |
| Quantified Difference | TPSA differs by ~2.9 Ų between [1,2-d] and [2,1-d] fusion geometries; rotatable bonds 0 for all isomers; distinct CAS numbers confirming unique chemical identities |
| Conditions | Computed physicochemical properties (PubChem/chemical databases); predicted pKa and density values |
Why This Matters
These structural differences are non-trivial: altered hydrogen-bonding capacity (TPSA), electronic distribution (pKa), and ring fusion geometry directly influence molecular recognition by biological targets and reactivity in synthetic transformations, making CAS-level verification essential for reproducible research.
